(3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine, with the chemical formula CHFNS and a molecular weight of 210.18 g/mol, is an organic compound that belongs to the class of hydrazines. This compound features a trifluoromethylsulfanyl group attached to a pyrazine ring, which contributes to its unique chemical properties. The presence of fluorine atoms enhances the compound's reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals.
The synthesis of (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine typically involves the reaction between 3-trifluoromethylsulfanyl-pyrazine and hydrazine. This process can be carried out under specific conditions that favor the formation of the desired hydrazine derivative.
The molecular structure of (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine consists of:
(3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine can undergo various chemical reactions due to its reactive functional groups.
The mechanism of action for (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine primarily involves its interaction with biological targets due to its unique structural features.
(3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine has several potential applications in scientific research:
The systematic IUPAC name [3-(trifluoromethylsulfanyl)pyrazin-2-yl]hydrazine (CAS: 1286744-20-4) delineates its core components: a pyrazine ring substituted at C3 with a -SCF₃ group and at C2 with a hydrazine moiety (-NHNH₂). The molecular formula C₅H₅F₃N₄S (MW: 210.18 g/mol) features key structural attributes [6].
The pyrazine ring is a six-membered diazine with nitrogen atoms at the 1- and 4-positions, conferring electron-deficient character ideal for nucleophilic substitution. The -SCF₃ group, classified as a super-electron-withdrawing substituent, reduces electron density at C3/C5, enhancing electrophilicity at C2 for hydrazine attachment. This polar functional group significantly increases lipophilicity (XLogP3: 1.4), as verified by computational analyses [6].
Table 1: Structural and Physicochemical Properties
Property | Value/Description |
---|---|
IUPAC Name | [3-(trifluoromethylsulfanyl)pyrazin-2-yl]hydrazine |
Molecular Formula | C₅H₅F₃N₄S |
Molecular Weight | 210.18 g/mol |
Hydrogen Bond Donors | 2 (hydrazine -NH₂) |
Hydrogen Bond Acceptors | 8 (pyrazine N, hydrazine N, SCF₃ F) |
Lipophilicity (XLogP3) | 1.4 |
Canonical SMILES | C1=CN=C(C(=N1)NN)SC(F)(F)F |
The hydrogen bonding capacity (2 donors, 8 acceptors) facilitates interactions with biological targets like enzymes or receptors. The hydrazine group exhibits tautomerism, allowing reversible ketone/imine formation, critical for Schiff base generation in enzyme inhibition [6]. Reactivity studies confirm participation in:
Pyrazine-hydrazine hybrids trace their significance to foundational antitubercular agents. Isoniazid (isonicotinyl hydrazine), discovered in 1951, revolutionized tuberculosis therapy by inhibiting mycolic acid synthesis. Its clinical validation established hydrazine as a privileged pharmacophore for antimycobacterial activity [4]. This breakthrough spurred exploration of pyrazine-hydrazine variants, including pyrazinamide (pyrazine-2-carboxamide), a first-line TB drug since the 1960s that disrupts membrane energy metabolism in Mycobacterium tuberculosis [10].
Recent medicinal chemistry exploits the pyrazine-hydrazine scaffold for molecular hybridization. In 2023, cinnamic acid-ligustrazine hybrids demonstrated sub-micromolar cytotoxicity against BEL-7402 liver cancer cells (IC₅₀: 7.8–9.4 μM), outperforming parent compounds. Structural activity relationship (SAR) studies revealed that:
Table 2: Evolution of Pyrazine-Hydrazine Therapeutics
Compound | Biological Activity | Structural Advancement |
---|---|---|
Isoniazid (1951) | Antitubercular (mycolic acid synthesis inhibitor) | Hydrazide-linked pyridine core |
Pyrazinamide (1960s) | First-line TB therapy (membrane disruption) | Carboxamide at pyrazine C2 |
Cinnamic acid-ligustrazine hybrids (2023) | Anticancer (BEL-7402 IC₅₀ = 7.8–9.4 μM) | Hydrazone bridge enabling metal chelation |
(3-SCF₃-pyrazin-2-yl)-hydrazine | Broad-spectrum antimicrobial lead | Trifluoromethylthio-enhanced lipophilicity |
The hydrazine moiety confers multiple bioactivity mechanisms:
The trifluoromethylsulfanyl group (-SCF₃) is a high-impact substituent in agrochemicals and pharmaceuticals, valued for its extreme electronegativity (σI = 0.45, σR = 0.08) and lipophilicity (π = 1.44). These properties stem from the low polar surface area and strong electron-withdrawing character of fluorine atoms. In pyrazine systems, -SCF₃ lowers the HOMO-LUMO gap by 0.8–1.2 eV, enhancing bioactivity through improved target binding and metabolic stability [6] [8].
Functionally, -SCF₃ serves as a bioisostere for thiocyanate (-SCN) or nitro (-NO₂) groups but offers superior membrane permeability. In antimicrobial pyrazolo[3,4-b]pyridine derivatives, -SCF₃ substitution increased potency against Staphylococcus aureus by 8-fold compared to methylthio (-SCH₃) analogs. This enhancement is attributed to:
Table 3: Bioactivity Modulation by Trifluoromethylsulfanyl Group
Compound Type | -SCF₃ Effect | Mechanistic Basis |
---|---|---|
Pyrazolo[3,4-d]pyrimidines | 8× ↑ activity vs. S. aureus | Enhanced hydrophobic binding |
HCV NS5B inhibitors | IC₅₀ shift 58 μM → 0.69 μM | Improved target affinity & cell penetration |
RhoA GTPase inhibitors | Vasodilation in aortic rings (IC₅₀ = 1.51 μM) | Electrophilic S covalent modification |
Phenazine antibiotics | Biofilm eradication (HP-14) | Resistance to enzymatic degradation |
The group’s electrophilic sulfur participates in covalent bond formation with cysteine thiols in enzyme active sites. For example, RhoA GTPase inhibitors bearing -SCF₃ exhibit irreversible inhibition through disulfide bridge formation with Cys16 in the GTP-binding pocket. This mechanism is absent in non-sulfur analogs [5] [8].
In drug design, -SCF₃ improves pharmacokinetic properties by:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7